molecular formula C13H11F2N3O2S B2699564 6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-60-5

6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2699564
CAS RN: 1704515-60-5
M. Wt: 311.31
InChI Key: WPAVMPJVWQGBCE-UHFFFAOYSA-N
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Description

The compound “6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of thienopyrimidine derivative . Thienopyrimidines are known to have a gonadotropin-releasing hormone (GnRH) antagonistic action . They are part of a larger class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

Pyrimidines are known to have diverse chemical reactivity and accessibility due to their structure . The structure of pyrimidines can be modified by substituting different groups at various positions, which can influence their biological activity .

Scientific Research Applications

Herbicidal Applications

Research by Hamprecht et al. (1999) explored new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the synthesis of derivatives that show selectivity as post-emergence herbicides in cotton and wheat due to their metabolic properties and structural features (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antitumor Activity

A study by Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing significant activity against the Walker 256 carcinosarcoma in rats, indicating the potential for antitumor applications (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Antifungal Activity

El-Gaby et al. (2002) synthesized several sulfonamides containing pyrrolo[2,3-d]pyrimidines, showing remarkable antifungal activity compared to standard fungicides, suggesting their potential as novel antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Future Directions

Pyrimidines, including thienopyrimidines, have been the focus of significant research due to their wide range of biological activities . Future research could focus on further exploring the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

6-[(3,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2S/c14-11-1-9(2-12(15)3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVMPJVWQGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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